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sodium-calcium, potassium exchanger - 147478-17-9

sodium-calcium, potassium exchanger

Catalog Number: EVT-1517194
CAS Number: 147478-17-9
Molecular Formula: C11H7NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The sodium-calcium, potassium exchanger is a critical membrane protein that plays a vital role in cellular ion homeostasis, particularly in the transport of calcium ions in exchange for sodium and potassium ions. These exchangers are classified into different families based on their structural and functional characteristics, with the most notable being the sodium-calcium exchanger and the sodium/calcium/potassium exchanger. These proteins are essential for various physiological processes, including muscle contraction, neurotransmitter release, and maintaining cellular excitability.

Source and Classification

Sodium-calcium exchangers are primarily classified into two major types:

  1. Sodium-Calcium Exchanger: This type typically exchanges one calcium ion for three sodium ions across the plasma membrane, thereby helping to regulate intracellular calcium levels.
  2. Sodium/Calcium/Potassium Exchanger: This variant, such as the sodium/calcium/potassium exchanger 4 (NCKX4), exchanges one calcium ion for four sodium ions and one potassium ion. This type is crucial in tissues that require rapid calcium signaling, such as neurons and cardiac muscle cells .
Synthesis Analysis

Methods and Technical Details

The synthesis of sodium-calcium, potassium exchangers involves complex genetic expression and post-translational modifications. The genes encoding these proteins are expressed in various tissues, with specific isoforms adapted to the physiological needs of different cell types. For example, the NCKX family members are known to be expressed in tissues such as the heart and brain, where they facilitate rapid changes in calcium concentration.

Technical Methods:

  • Gene Cloning: Molecular cloning techniques are used to isolate and express specific exchanger genes in model organisms or cell lines.
  • Protein Purification: Techniques like affinity chromatography and size-exclusion chromatography are employed to purify the expressed proteins for functional studies.
  • Functional Assays: Electrophysiological methods such as patch-clamp recordings assess the activity of these exchangers under various ionic conditions.
Molecular Structure Analysis

Structure and Data

The molecular structure of sodium-calcium exchangers consists of multiple transmembrane domains that create a pathway for ion transport. The transmembrane domains are flanked by cytosolic regulatory regions that modulate exchanger activity based on intracellular ion concentrations.

Structural Data:

  • The sodium-calcium exchanger typically contains 10 transmembrane helices with conserved residues that form binding sites for sodium and calcium ions .
  • Recent high-resolution structures have revealed that binding of calcium ions to specific sites can induce conformational changes necessary for ion exchange .
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction catalyzed by sodium-calcium exchangers can be summarized as follows:

3 Nain++Caout2+3 Naout++Cain2+\text{3 Na}^+_{\text{in}}+\text{Ca}^{2+}_{\text{out}}\leftrightarrow \text{3 Na}^+_{\text{out}}+\text{Ca}^{2+}_{\text{in}}

This reaction is driven by the electrochemical gradients of sodium and calcium across the plasma membrane. The exchanger operates through a series of conformational changes that allow for the binding of ions on one side of the membrane followed by their release on the opposite side.

Mechanism of Action

Process and Data

The mechanism of action involves several key steps:

  1. Ion Binding: Sodium ions bind to their respective sites on the exchanger.
  2. Conformational Change: The binding induces a conformational change that allows calcium ions to enter from the extracellular space.
  3. Release: Calcium ions are released into the cytoplasm while sodium ions are extruded out of the cell.

This process is regulated by intracellular concentrations of both sodium and calcium, allowing cells to respond dynamically to changes in their environment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Applications

Scientific Uses

Sodium-calcium, potassium exchangers have numerous applications in scientific research:

  • Cardiac Physiology: Understanding their role in heart function can lead to insights into cardiac diseases and potential therapeutic targets.
  • Neuroscience: These exchangers are crucial for neurotransmitter release; studying them can enhance knowledge about synaptic transmission.
  • Plant Biology: In plants, similar exchangers help regulate osmotic balance and stress responses, making them targets for agricultural biotechnology .
Molecular Structure and Classification of Sodium-Calcium, Potassium Exchangers

Primary Structural Domains of NCX and NCKX Families

Sodium-calcium exchangers are categorized into two distinct families: Na⁺/Ca²⁺ exchangers (NCX) and K⁺-dependent Na⁺/Ca²⁺ exchangers (NCKX). Both families share a core transmembrane (TM) domain but differ significantly in auxiliary domains and ion requirements.

  • NCX Family (SLC8A): Characterized by electrogenic exchange of 3Na⁺:1Ca²⁺. The primary structure includes 10 transmembrane helices (TMs) organized into two homologous repeats (TM1-5 and TM6-10), connected by a large cytoplasmic loop harboring regulatory domains. This loop contains calcium-binding domains (CBD1 and CBD2) critical for Ca²⁺-dependent activation [1] [9].
  • NCKX Family (SLC24A): Exchanges 4Na⁺:1Ca²⁺ + 1K⁺. These possess 11 transmembrane helices, with the additional helix forming part of the ion-binding pocket. Unlike NCX, NCKX proteins lack extensive cytoplasmic regulatory domains but feature N-glycosylation sites and disulfide bonds essential for membrane localization [5] [3].

Table 1: Core Structural and Functional Features of NCX and NCKX Families

FeatureNCX FamilyNCKX Family
Stoichiometry3Na⁺:1Ca²⁺4Na⁺:1Ca²⁺ + 1K⁺
TM Helices1011
Cytoplasmic LoopLarge (CBD1/CBD2)Minimal
Key Domainsα-repeats, XIP regionα1/α2 repeats, K⁺-binding site
Representative IsoformsNCX1, NCX2, NCX3NCKX1-6

Transmembrane Helix Organization and Ion-Binding Motifs

The ion translocation pathway in both families is formed by pseudosymmetric TM helix bundles with conserved α-repeats:

  • NCX Architecture: TMs 2–3 (α1-repeat) and TMs 7–8 (α2-repeat) create a diamond-shaped ion-binding pocket. Key residues (e.g., Glu, Asp) coordinate Ca²⁺ at sites termed Sext (external) and Sint (internal), while Na⁺ binds at adjacent sites [1]. In the inward-facing state (e.g., human NCX1), Sint connects to the cytosol, occluding extracellular access [1] [9].
  • NCKX Architecture: The extra TM helix contributes to K⁺ selectivity. α-repeats form a binding pocket accommodating Ca²⁺, Na⁺, and K⁺, with acidic residues (Asp575 in NCKX4) critical for ion coordination [3] [5].

Structural Dynamics: Transition between inward- and outward-facing conformations involves a "sliding-door" motion of peripheral helices (TM1 and TM6 in NCX), while the core helices remain static [1].

Figure 1: Inward-Facing Conformation of Human NCX1

[ Cytoplasm ]  TM1 ────────────────────────┐  β-hub (β1-β4)         │  TM2-3 (α1-repeat)───Ca²⁺/Na⁺  TM5 ─────────────XIP region  TM7-8 (α2-repeat)───Ca²⁺/Na⁺  TM6 ────────────────────────┘  [ Extracellular ]  

The β-hub (orange) stabilizes the inactivated state by tethering the XIP region to the TM domain [1].

Cytoplasmic Regulatory Domains and Calcium-Binding Sites

Cytoplasmic domains fine-tune exchanger activity in response to ionic cues:

  • NCX Regulatory Loop: The intracellular loop between TM5 and TM6 contains:
  • Calcium-Binding Domains (CBD1/CBD2): CBD2 binds Ca²⁺ with high affinity (KD ~0.1–1 µM), inducing conformational changes that disrupt the β-hub-mediated inactivation assembly. This releases the TM domain for ion transport [1].
  • XIP Region: A 20-residue peptide (a.a. 219–238) essential for Na⁺-dependent inactivation. At high cytosolic [Na⁺], XIP binds the β-hub (a 4-stranded β-sheet beneath TMs), stabilizing an inactive state [1] [6].
  • NCKX Regulation: Lacks cytoplasmic CBDs but is modulated by:
  • Post-Translational Modifications: Palmitoylation of cysteines in NCKX2/4 regulates membrane trafficking [6].
  • Substrate Gradients: Activity depends on [K⁺]ₑ; cytosolic acidification inhibits NCKX2 [3] [6].

Evolutionary Divergence: Homology Between Prokaryotic and Eukaryotic Exchangers

NCX/NCKX exchangers originated from an ancient Ca²⁺/cation antiporter (CaCA) superfamily, with divergence driven by cellular complexity:

  • Prokaryotic Precursors: Archaeal NCX_Mj (10 TMs) shares 30% sequence identity with human NCX1 in the TM core. Its structure lacks a cytoplasmic regulatory loop, operating constitutively [1] [9].
  • Eukaryotic Adaptations: Gene duplication yielded SLC8 (NCX) and SLC24 (NCKX) families. NCKX likely evolved from NCX by acquiring an additional TM helix and K⁺-coupling to enable function in low-Ca²⁺ environments (e.g., photoreceptors) [3] [5].
  • Conserved Motifs: The α-repeats and ion-coordinating residues (e.g., Glu⁵⁴¹ in NCX_Mj) are preserved across species, underscoring mechanistic conservation [1].

Splice Variants and Tissue-Specific Isoforms

Alternative splicing and tissue-specific promoters generate isoforms optimized for local physiology:

Table 2: Mammalian Sodium-Calcium Exchanger Isoforms

GeneIsoformTissue DistributionSplice VariantsKey Functions
SLC8A1NCX1Heart, brain, kidneyA/B mutually exclusive exons; AD, BDCardiac relaxation, neuronal Ca²⁺ clearance
SLC8A2NCX2Brain (neurons)No known splicingLearning, memory
SLC8A3NCX3Brain, skeletal muscleExon C inclusion (NCX3-AC, BC)Neuroprotection, muscle Ca²⁺ handling
SLC24A1NCKX1Retina (rod photoreceptors)NonePhototransduction recovery
SLC24A2NCKX2Brain, retina (cones)NoneOlfaction, synaptic plasticity
SLC24A4NCKX4Ameloblasts, brain, lungNoneEnamel mineralization, olfaction
SLC24A5NCKX5Melanocytes, Golgi membranesMitochondrial variantsSkin pigmentation
  • NCX Splice Variants:
  • NCX1: Six alternative exons (A–F) in the cytoplasmic loop. Heart expresses exon A-containing variants (e.g., NCX1.1), while kidney expresses exon B isoforms [4] [7].
  • NCX3: Includes variants with exons A/B and optional exon C. NCX3-BC dominates in oligodendrocytes [7].
  • Tissue-Specific Expression:
  • NCKX4: Highly upregulated in maturation-stage ameloblasts. Localizes to apical membranes to extrude Ca²⁺ during enamel mineralization [2] [8].
  • NCKX2: Enriched in hippocampal neurons, where it colocalizes with postsynaptic density proteins to modulate Ca²⁺ transients during long-term potentiation [3].

Regulatory Impact: Splice variants alter Ca²⁺ sensitivity. For example, NCX1 variants with exon D show higher Ca²⁺ affinity than exon F-containing isoforms [7].

Properties

CAS Number

147478-17-9

Product Name

sodium-calcium, potassium exchanger

Molecular Formula

C11H7NO4

Synonyms

sodium-calcium, potassium exchanger

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